Product packaging for Ethanolamine-15N Hydrochloride(Cat. No.:)

Ethanolamine-15N Hydrochloride

Cat. No.: B1160825
M. Wt: 98.54
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanolamine-15N Hydrochloride is a stable isotope-labeled analog of monoethanolamine where the nitrogen atom is enriched with the 15N isotope. With a chemical formula of C2H8ClNO and a molecular weight of approximately 97.54 g/mol (for the unlabeled compound), this compound serves as a critical tool in modern biochemical and pharmacological research . The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. The primary research value of this compound lies in its use as a tracer. By incorporating the 15N label, researchers can precisely track the metabolic fate and incorporation of the ethanolamine moiety into more complex biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Ethanolamine is a bifunctional molecule, containing both a primary amine and a primary alcohol, and is a natural component of biological tissues and a fundamental building block of phospholipids like phosphatidylethanolamine, which are essential for cellular membrane structure . A key mechanism of action studied with this compound involves its role as a substrate for the adenosylcobalamin (Vitamin B12)-dependent enzyme, ethanolamine ammonia-lyase . This enzyme catalyzes the deamination of ethanolamine, converting it to acetaldehyde and ammonia . The use of the 15N-labeled substrate allows for detailed, atom-level investigation of this rearrangement reaction and the enzyme's mechanism, which is proposed to involve an active-site carboxyl group . Beyond enzymatic studies, this compound is invaluable for tracing metabolic pathways. It can be used to study the synthesis and turnover of phosphatidylethanolamine and other N-acylethanolamines in cells, which are important signaling molecules, including the endocannabinoid anandamide . This makes it a powerful reagent for research in lipidomics, cell biology, and the study of endocannabinoid system regulation.

Properties

Molecular Formula

C₂H₈Cl¹⁵NO

Molecular Weight

98.54

Synonyms

2-Aminoethanol-15N Hydrochloride;  1-Amino-2-hydroxyethane-15N Hydrochloride;  2-Amino-1-ethanol-15N Hydrochloride;  2-Aminoethanol-15N Hydrochloride;  2-Aminoethyl Alcohol-15N Hydrochloride;  2-Ethanolamine-15N Hydrochloride;  2-Hydroxyethanamine-15N Hydr

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for Ethanolamine 15n Hydrochloride and Cognate Labeled Species

Isotopic Synthesis of Ethanolamine-¹⁵N Hydrochloride

The synthesis of Ethanolamine-¹⁵N Hydrochloride involves the introduction of a ¹⁵N atom into the ethanolamine (B43304) structure. The primary goal is to achieve a high degree of isotopic enrichment and chemical purity, ensuring the reliability of subsequent applications.

Precursor Selection and Reaction Pathways for Selective ¹⁵N-Incorporation

The selection of an appropriate ¹⁵N-labeled precursor is a critical first step in the synthesis. A common and readily available source of the ¹⁵N isotope is labeled ammonium (B1175870) chloride (¹⁵NH₄Cl). nih.gov Another key precursor is potassium ¹⁵N-phthalimide, which can be prepared from ¹⁵N-labeled starting materials.

One established reaction pathway for synthesizing ¹⁵N-labeled amino compounds is the Gabriel synthesis. This method has been adapted for the production of ¹⁵N-labeled cholamine, a derivative of ethanolamine. The process begins with the reaction of potassium ¹⁵N-phthalimide with a suitable electrophile, such as (2-bromoethyl)trimethylammonium bromide, in a solvent like dimethylformamide (DMF). acs.orgecut.edu.cn This step yields a ¹⁵N-substituted phthalimide (B116566) intermediate. Subsequent hydrolysis of this intermediate, typically a two-step process involving both alkaline and acid hydrolysis, cleaves the phthalimido group to release the desired ¹⁵N-labeled amine. acs.orgecut.edu.cn

Another approach involves the direct reaction of a ¹⁵N source with a suitable ethanolamine precursor. For instance, the synthesis of [¹- ¹⁵N]nicotinamide has been achieved using a Zincke salt intermediate, which is formed and then undergoes ring opening and displacement by ¹⁵N-ammonia. nih.gov While applied to a different heterocyclic system, this highlights the principle of using ¹⁵N-ammonia or its salts as the direct source of the labeled nitrogen.

The table below summarizes key precursors for ¹⁵N-labeled ethanolamine synthesis.

PrecursorRole in Synthesis
Potassium ¹⁵N-PhthalimideProvides the ¹⁵N-labeled nitrogen atom in the Gabriel synthesis. acs.orgecut.edu.cn
¹⁵N-Ammonium ChlorideA common and accessible source of the ¹⁵N isotope. nih.gov
(2-Bromoethyl)trimethylammonium bromideActs as the electrophile that introduces the ethylammonium (B1618946) moiety. acs.orgecut.edu.cn

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of isotopically labeled compounds focuses on maximizing the chemical yield while ensuring high isotopic enrichment. For the synthesis of ¹⁵N-cholamine, a scalable and efficient process was developed that improved upon previous methods. nih.gov This involved careful control of reaction conditions and purification steps. For example, after the hydrolysis of the phthalimide intermediate, the product can be obtained by precipitation and several washes to remove byproducts like phthalic acid. nih.gov

Purification is a critical stage for achieving high isotopic purity. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., C18) and deuterated solvents are employed to separate the desired isotopically labeled product from any unlabeled counterparts or byproducts. The purity of the final product and intermediates is often monitored using ¹H NMR spectroscopy. ecut.edu.cn

Mass spectrometry, particularly high-resolution time-of-flight (TOF) mass spectrometry, is a powerful tool for determining the isotopic enrichment of the final compound. almacgroup.com This technique can resolve the different isotopic species and allow for accurate quantification of the labeled composition. almacgroup.com

Development of ¹⁵N-Labeled Derivatizing Agents

¹⁵N-labeled compounds, including derivatives of ethanolamine, are valuable as "derivatizing agents" or "tags" in analytical chemistry, particularly in the field of metabolomics. These tags react with specific functional groups in complex mixtures, such as biological samples, to enhance their detection and analysis by NMR and MS.

Synthesis of ¹⁵N-Cholamine as a "Smart Isotope Tag"

¹⁵N-Cholamine, or 2-([¹⁵N]-amino)-N,N,N-trimethylethanaminium, has been developed as a "smart isotope tag" for the analysis of metabolites containing carboxylic acid groups. acs.orgnih.gov This tag possesses two key features: an NMR-active ¹⁵N isotope and a permanent positive charge, which enhances sensitivity in mass spectrometry. acs.orgnih.gov

The synthesis of ¹⁵N-cholamine follows a modified Gabriel synthesis. acs.org The key steps are:

Reaction: Potassium ¹⁵N-phthalimide is reacted with (2-bromoethyl)trimethylammonium bromide in DMF. acs.orgecut.edu.cn

Hydrolysis: The resulting ¹⁵N-substituted phthalimide intermediate undergoes alkaline and then acid hydrolysis to yield the final ¹⁵N-cholamine product. acs.orgecut.edu.cn

This smart tag allows for the detection of the same metabolites using both NMR and MS with high sensitivity, facilitating more reliable identification of unknown metabolites in complex biological samples like human serum and urine. acs.orgecut.edu.cn The synthesis has been scaled up to produce gram quantities of ¹⁵N-cholamine bromide hydrobromide, demonstrating its practical utility for large-scale metabolomics studies. nih.gov

The table below outlines the synthesis of ¹⁵N-Cholamine.

StepReactantsProduct
1Potassium ¹⁵N-phthalimide, (2-bromoethyl)trimethylammonium bromide¹⁵N-substituted phthalimide intermediate acs.orgecut.edu.cn
2¹⁵N-substituted phthalimide intermediate, NaOH, HCl¹⁵N-Cholamine acs.orgecut.edu.cn

Other Chemoselective ¹⁵N-Tags for Functional Group Targeting

The concept of using ¹⁵N-labeled tags extends beyond cholamine to target various functional groups. The use of chemoselective tags can simplify the molecular complexity of biological samples and improve the detection of low-concentration metabolites. nih.gov

For instance, ¹⁵N-ethanolamine itself has been used as a simple isotope tagging strategy for profiling carboxyl-containing metabolites. nih.gov It reacts selectively with these metabolites under aqueous conditions to form amide bonds. The resulting ¹⁵N-labeled derivatives can then be detected with high sensitivity and resolution using 2D heteronuclear correlation NMR experiments. nih.gov This method has been shown to be capable of detecting over one hundred metabolites at low concentrations in biological samples. nih.gov

The development of chemoselective probes with ¹⁵N-labeled functional groups is an active area of research. These probes are designed to react with specific amino acid residues in proteins or other functional groups in metabolites, enabling their study through various analytical techniques. researchgate.netmpg.de

Metabolic Labeling Techniques Utilizing Ethanolamine-¹⁵N for Biological Systems

Metabolic labeling is a powerful technique where living cells or organisms are supplied with isotopically labeled precursors, which they then incorporate into their biomolecules. thermofisher.com This allows for the tracing of metabolic pathways and the quantification of biomolecule synthesis and turnover.

Ethanolamine is a crucial precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. rsc.orgbiorxiv.org By using ¹⁵N-labeled ethanolamine, researchers can track its incorporation into PE and other downstream metabolites. This approach has been used to study phospholipid metabolism in various biological systems. rsc.orgresearchgate.net

For example, studies have utilized ¹⁵N-labeled precursors to investigate amino acid and phospholipid metabolism in the human lens. researchgate.net In the context of the protozoan parasite Trypanosoma brucei, labeling experiments have demonstrated that ethanolamine is rapidly taken up from the environment and incorporated into PE. biorxiv.org

Stable isotope labeling with ¹⁵N in general is a widely used technique in proteomics and metabolomics. biorxiv.orgnih.gov In plants, for instance, ¹⁵N metabolic labeling is used for the relative quantification of proteins. biorxiv.org Similarly, in cyanobacteria, replacing ¹⁴N nitrate (B79036) with ¹⁵N-labeled nitrate in the growth media leads to the incorporation of the heavy isotope into nitrogen-containing secondary metabolites, aiding in their identification. nih.gov

These metabolic labeling studies, which can utilize ¹⁵N-ethanolamine, provide valuable insights into the dynamic processes of living systems at the molecular level.

In Vivo Uniform ¹⁵N-Labeling of Cell Lines and Model Organisms

In vivo labeling strategies involve the introduction of an isotopically labeled precursor into a cell culture or a whole organism. csic.es The organism's metabolic machinery then incorporates this precursor into newly synthesized molecules, effectively "tagging" them for downstream analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. longdom.org This approach provides dynamic information on the synthesis, turnover, and flux of metabolites through specific pathways. creative-proteomics.com

Research in the nematode C. elegans has utilized ¹⁵N labeling to directly quantify the replenishment rates of intact phospholipids (B1166683) in membranes. plos.org In these studies, animals were fed ¹⁵N-labeled E. coli, leading to the incorporation of the stable isotope into the polar headgroup of ethanolamine-containing phospholipids like phosphatidylethanolamine (PtdEtn). plos.org This method allowed for the measurement of intact phospholipid turnover, revealing how membrane composition is dynamically maintained in a living animal. plos.org For example, significant ¹⁵N accumulation was observed in PtdEtn 36:2, demonstrating the active incorporation of the labeled precursor into specific lipid species. plos.org

Studies using cultured human cells have provided detailed insights into the specific roles of enzymes in phospholipid biosynthesis. In human embryonic kidney (HEK293) cells, labeling with deuterium-labeled ethanolamine, a cognate labeled species, has been employed to elucidate the distinct functions of ethanolamine phosphotransferase 1 (EPT1) and choline/ethanolamine phosphotransferase 1 (CEPT1). nih.gov These enzymes catalyze the final step in the de novo synthesis of phosphatidylethanolamine (the Kennedy pathway). nih.gov The metabolic labeling experiments demonstrated that EPT1 and CEPT1 are responsible for the biosynthesis of distinct molecular species of ethanolamine phospholipids. nih.gov EPT1, located in the Golgi apparatus, preferentially synthesizes plasmenyl-PE and PE species with longer, more unsaturated fatty acid chains. In contrast, CEPT1, an endoplasmic reticulum-resident enzyme, is primarily involved in synthesizing PE species with shorter, more saturated fatty acids. nih.gov

EnzymeSubcellular LocationPreferential Phosphatidylethanolamine (PE) Species Synthesized
EPT1Golgi Apparatus36:1, 38:5, 38:4, 38:3, 40:6, 40:5, 40:4, and plasmenyl-PE
CEPT1Endoplasmic Reticulum (ER)32:2, 32:1, 34:2, 34:1

This table summarizes the distinct roles of EPT1 and CEPT1 in the de novo biosynthesis of different phosphatidylethanolamine molecular species in HEK293 cells, as determined by metabolic labeling experiments. nih.gov

Further sophisticated approaches involve using dual-isotope labeling to track multiple parts of a molecule simultaneously. In one such strategy, a phosphatidylethanolamine molecule was synthesized with a ¹⁵N label on the ethanolamine headgroup and ¹³C labels on the oleoyl (B10858665) acyl chain (¹⁵N¹³C-PE34:1). rsc.org When introduced into HeLa cells, this probe allowed researchers to trace different metabolic events, such as phospholipid remodeling (the Lands cycle) and conversion to phosphatidylcholine, with high specificity using mass spectrometry. rsc.org Earlier studies with cultured cells from rat embryo cerebral hemispheres also demonstrated the incorporation of labeled ethanolamine into both 1,2-diacylethanolamine phosphoglycerides and 1-alkenyl,2-acylethanolamine phosphoglycerides (plasmalogens), highlighting the utility of this technique in neurochemical research. nih.gov

Ex Vivo Isotope Tagging in Biological Sample Matrices

Ex vivo isotope tagging is an analytical strategy where a stable isotope label is chemically attached to target molecules within a biological sample after it has been collected (e.g., from blood serum or urine). nih.govnih.gov This approach is particularly useful for analyzing molecules that are difficult to label in vivo or for enhancing the detection of low-abundance species. nih.gov

A prominent application of Ethanolamine-¹⁵N is in a chemoselective tagging strategy developed for the analysis of carboxyl-containing metabolites by NMR spectroscopy. nih.govacs.org In this method, ¹⁵N-ethanolamine is reacted with the carboxylic acid groups of metabolites in a biological fluid like urine or serum. nih.gov This reaction forms ¹⁵N-labeled ethanolamides, which can then be detected with high sensitivity and resolution using a 2D ¹H-¹⁵N heteronuclear correlation NMR experiment. nih.govnih.gov

This technique offers several advantages. First, the low natural abundance of ¹⁵N (0.37%) ensures that only the tagged metabolites produce a signal, eliminating background noise from other nitrogen-containing compounds. nih.gov Second, the ¹⁵N nucleus has a broad chemical shift range, which results in excellent dispersion of the signals in the 2D NMR spectrum, greatly reducing spectral overlap, a common challenge in metabolomics. nih.gov This improved resolution and sensitivity allows for the detection and quantification of over 150-200 metabolites in a single experiment, including those present at low micromolar concentrations. nih.gov The method has been successfully applied to profile the carboxyl-containing metabolome in human serum and urine, identifying numerous amino acids, organic acids, and other key metabolites. nih.gov

Metabolite ClassMetabolites Identified in Human Urine/Serum via ¹⁵N-Ethanolamine Tagging
Amino AcidsAlanine, Aspartate, Glutamate, Glycine, Isoleucine, Leucine, Phenylalanine, Proline, Serine, Threonine, Tyrosine, Valine
Organic AcidsAcetate, Citrate, Formate, Fumarate, Lactate, Malate, Pyruvate, Succinate
Other Carboxyl-Containing CompoundsCreatine, Hippurate, 2-Hydroxyisobutyrate, 3-Hydroxybutyrate

This table presents a selection of carboxyl-containing metabolites identified in human biofluids using an ex vivo tagging strategy with ¹⁵N-ethanolamine followed by 2D NMR analysis. nih.gov

Building on this concept, researchers have also developed "smart isotope tags" like ¹⁵N-cholamine, a derivative of ethanolamine that contains both an NMR-active ¹⁵N nucleus and a permanent positive charge. ecut.edu.cn This dual-feature tag allows for the enhanced detection of derivatized metabolites by both NMR and mass spectrometry, facilitating the correlation of data between these two powerful analytical platforms. ecut.edu.cn These ex vivo chemical labeling approaches provide a robust and versatile toolkit for quantitative metabolome analysis in complex biological matrices. acs.orgnih.gov

Advanced Analytical Applications Leveraging Ethanolamine 15n Hydrochloride As a Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The ¹⁵N nucleus, with its spin of ½, is highly suitable for high-resolution NMR studies. The incorporation of ¹⁵N into ethanolamine (B43304) provides a unique spectroscopic handle for a variety of applications, from detailed structural analysis to quantitative profiling of complex biological mixtures.

High-Resolution ¹⁵N NMR for Structural Characterization

High-resolution ¹⁵N NMR spectroscopy is a sensitive tool for structural characterization because the ¹⁵N chemical shift is highly dependent on the local electronic environment of the nitrogen atom. For Ethanolamine-15N Hydrochloride, the chemical shift of the ¹⁵N nucleus provides direct insight into its molecular state, including protonation, hydrogen bonding, and complexation. ecut.edu.cn When used as a derivatizing agent, the resulting ¹⁵N chemical shift in the newly formed amide bond is characteristic of the parent molecule, aiding in its identification. The chemical shift ranges for various nitrogen-containing functional groups are well-established, allowing for the differentiation of primary, secondary, and tertiary amines, amides, and other nitrogenous compounds.

Table 1: Characteristic ¹⁵N Chemical Shift Ranges for Selected Nitrogen Functional Groups This interactive table provides typical chemical shift ranges relative to a standard. Clicking on a functional group type will highlight its characteristic range.

Functional GroupChemical Shift Range (ppm)
Primary Aliphatic Amines0 to 60
Secondary Aliphatic Amines0 to 90
Primary Aliphatic Ammonium (B1175870) Ions20 to 60
Secondary Amides110 to 160
Primary Amides110 to 120

Data sourced from typical values found in NMR literature.

Two-Dimensional (2D) Heteronuclear Correlation NMR (e.g., ¹H-¹⁵N HSQC) for Enhanced Spectral Dispersion

One of the most powerful applications of this compound is its use as a chemical tag for analyzing complex mixtures via two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. nih.gov In this method, molecules containing a carboxyl group are chemically reacted with ¹⁵N-ethanolamine to form a stable ¹⁵N-amide. nih.gov This creates a unique ¹H-¹⁵N spin system with a large, one-bond J-coupling of approximately 90 Hz, which is ideal for sensitive detection in an HSQC experiment. nih.gov

The primary advantage of this technique is the dramatic improvement in spectral resolution. A typical one-dimensional (1D) ¹H NMR spectrum of a biological fluid like urine or serum is crowded with thousands of overlapping signals, making identification of individual metabolites nearly impossible. nih.gov The ¹H-¹⁵N HSQC experiment disperses these signals across a second dimension based on the ¹⁵N chemical shift. nih.gov Since the ¹⁵N chemical shift range is wide and highly sensitive to the structure of the tagged metabolite, the peaks in the 2D spectrum are well-dispersed, effectively resolving the overlap observed in the 1D spectrum. nih.govnih.gov This allows for the detection of nearly 200 well-dispersed peaks from carboxyl-containing metabolites in a single experiment on a human urine sample. nih.gov

Quantitative Metabolite Profiling via ¹⁵N-Tagging of Carboxyl-Containing Analytes

The ¹⁵N-ethanolamine tagging strategy provides a robust method for the quantitative analysis of carboxyl-containing metabolites. nih.govcapes.gov.br A key advantage of NMR is its inherent quantitative nature; the signal intensity of a nucleus is directly proportional to its molar concentration. By tagging a specific class of metabolites—in this case, those with carboxyl groups—with a ¹⁵N-label, their concentrations can be accurately measured. nih.gov

The method is capable of detecting and quantifying over one hundred metabolites at concentrations as low as a few micromolar in biological samples, with excellent reproducibility. nih.govcapes.gov.br After tagging, the integrated volumes of the cross-peaks in the 2D ¹H-¹⁵N HSQC spectrum are directly proportional to the concentration of the corresponding metabolite. nih.gov This allows for the simultaneous quantification of a large number of analytes relative to a single internal standard. This approach has been successfully applied to profile metabolites in biofluids like human serum and urine. nih.govnih.gov

Table 2: Example ¹H and ¹⁵N Chemical Shifts for Metabolites Tagged with ¹⁵N-Ethanolamine This table shows representative chemical shift data for selected metabolites after derivatization, illustrating the spectral dispersion achieved.

Metabolite¹H Shift (ppm)¹⁵N Shift (ppm)
Alanine~3.5~115
Lactate~4.0~118
Acetate~2.0~112
Succinate~2.4~114
Citrate~2.6~116

Chemical shifts are approximate and can vary based on experimental conditions. Data reflects the principle of dispersion shown in research studies. nih.govnih.gov

Addressing Challenges of Spectral Overlap and Sensitivity in Complex Biological Mixtures

The analysis of complex biological mixtures like serum, urine, or cell extracts by NMR is plagued by two major challenges: severe spectral overlap and low sensitivity for low-abundance species. nih.govpurdue.edu The use of ¹⁵N-ethanolamine as a selective tag directly addresses both issues.

Spectral Overlap: As detailed in section 3.1.2, the ¹H-¹⁵N HSQC experiment resolves the problem of signal overlap by spreading the ¹H signals across a wide ¹⁵N chemical shift dimension, simplifying complex spectra into a pattern of well-resolved individual peaks. nih.govutoronto.ca

Sensitivity: The sensitivity challenge in ¹⁵N NMR stems from the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus. nih.gov The tagging strategy overcomes this limitation in several ways:

Isotopic Enrichment: The use of fully labeled ¹⁵N-ethanolamine (98-99% ¹⁵N) dramatically increases the number of detectable nuclei compared to natural abundance. nih.gov

Inverse Detection: The HSQC experiment is an inverse-detected technique, meaning the signal of the high-sensitivity nucleus (¹H) is observed rather than the low-sensitivity nucleus (¹⁵N). This provides a significant boost in signal-to-noise.

Background Suppression: Since only the tagged metabolites will show a signal in the ¹H-¹⁵N HSQC spectrum, the background from other non-carboxyl containing molecules is effectively filtered out, further improving the detection of target analytes. nih.gov

This combination of factors enables the detection of metabolites at micromolar concentrations, a level often missed in standard 1D ¹H NMR experiments. capes.gov.br

Applications in Biomolecular Structural Elucidation (e.g., proteins, nucleic acids) utilizing ¹⁵N Isotopes

The principles demonstrated with this compound are fundamental to the broader field of biomolecular NMR. Isotopic labeling, particularly with ¹⁵N and ¹³C, is essential for determining the three-dimensional structures and dynamics of large biomolecules like proteins and nucleic acids. nih.govmarioschubert.ch

For proteins, uniform ¹⁵N-labeling (and often dual ¹³C/¹⁵N-labeling) is a standard technique. sigmaaldrich.comnih.gov This is typically achieved by expressing the protein in bacteria grown on media containing ¹⁵NH₄Cl as the sole nitrogen source. researchgate.net The ¹⁵N-labeling allows for the use of a suite of powerful multidimensional NMR experiments (e.g., HNCA, HNCACB, ¹⁵N-edited NOESY) that correlate the backbone amide proton and nitrogen with adjacent carbons. utoronto.ca These experiments are the cornerstone of the sequential assignment process, where each resonance is assigned to a specific amino acid in the protein sequence, and for obtaining distance restraints used to calculate the final 3D structure. utoronto.canih.gov

Similarly, for nucleic acids like RNA, which suffer from low chemical shift dispersion, ¹⁵N-labeling (often nucleotide-specific) is crucial to resolve spectral overlap and facilitate structural studies. nih.gov

Mass Spectrometry (MS) Applications in Isotopic Tracer Studies

Beyond NMR, this compound is a valuable tool for isotopic tracer studies using mass spectrometry. In this context, the ¹⁵N atom acts as a "heavy" tag that can be easily distinguished from the naturally abundant "light" ¹⁴N atom by its mass.

This principle is central to quantitative metabolic studies using isotope-dilution mass spectrometry. A known quantity of a ¹⁵N-labeled internal standard (or a metabolite tagged with a ¹⁵N-containing reagent) is spiked into a biological sample. The mass spectrometer then measures the ratio of the signal intensity of the "heavy" ¹⁵N-labeled analyte to the "light" ¹⁴N-unlabeled analyte. vliz.be Because the labeled and unlabeled versions of the molecule behave identically during sample extraction, chromatography, and ionization, this ratio provides a highly accurate and precise measure of the endogenous analyte's concentration.

Researchers have developed "smart isotope tags," such as ¹⁵N-cholamine, as a direct evolution of the ¹⁵N-ethanolamine tag. ecut.edu.cnnih.govacs.org These tags are designed to be effective for both NMR and MS. ecut.edu.cn The ¹⁵N provides the NMR-active nucleus, while another part of the tag, such as a permanent positive charge, ensures high ionization efficiency and sensitivity in electrospray ionization mass spectrometry (ESI-MS). ecut.edu.cnnih.gov This dual-functionality allows for the detection and quantification of the same tagged metabolites across both analytical platforms, enabling a more comprehensive and robust analysis of the metabolome. ecut.edu.cnnih.govacs.org

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification of Nitrogen-Containing Metabolites

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard analytical method for the precise and accurate absolute quantification of analytes. The use of Ethanolamine-¹⁵N Hydrochloride as an internal standard is central to this technique for the measurement of endogenous ethanolamine.

Research Findings: The core principle of SID-MS involves adding a known quantity of the isotopically labeled standard (Ethanolamine-¹⁵N Hydrochloride) to a sample at the earliest stage of analysis. This "isotope spike" serves as an ideal internal standard because it is chemically identical to the endogenous analyte (¹⁴N-ethanolamine) and thus behaves identically during sample extraction, derivatization, and chromatographic separation. shoko-sc.co.jp However, it is distinguishable by the mass spectrometer due to the one-dalton mass difference between ¹⁵N and ¹⁴N. By measuring the intensity ratio of the analyte to the labeled standard, the absolute concentration of the endogenous ethanolamine can be calculated with high precision, as this ratio corrects for sample loss during preparation and variations in instrument response. nih.gov

Table 1: Principle of Absolute Quantification using SID-MS with Ethanolamine-¹⁵N Hydrochloride

StepDescription¹⁴N-Ethanolamine (Analyte)¹⁵N-Ethanolamine (Standard)Mass Spectrometer Detection
1. Spiking A known amount of Ethanolamine-¹⁵N HCl is added to the biological sample.Unknown concentrationKnown concentration-
2. Homogenization The labeled standard equilibrates with the endogenous analyte in the sample matrix.Distributed in matrixDistributed in matrix-
3. Sample Prep Extraction, purification, and derivatization steps are performed.Experiences procedural lossExperiences identical procedural loss-
4. Analysis The sample is analyzed by mass spectrometry (e.g., LC-MS).Detected at its specific mass-to-charge ratio (m/z)Detected at a +1 higher m/zBoth ions are detected.
5. Quantification The ratio of the ¹⁴N/¹⁵N peak intensities is measured.The initial unknown concentration is calculated from the known concentration of the standard and the measured intensity ratio.Serves as the reference for calculation.The intensity ratio is the key quantitative metric.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Tracing Labeled Species

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable technique for tracing the metabolic fate of labeled compounds in biological systems. When Ethanolamine-¹⁵N is incorporated into a cell or organism, it enters metabolic pathways, and its ¹⁵N atom acts as a tracer that can be followed through various downstream metabolites.

Research Findings: Studies have successfully used ¹⁵N-labeled ethanolamine derivatives to trace complex metabolic fluxes. For instance, in lipidomics research, phosphatidylethanolamine (B1630911) (PE) synthesized with a ¹⁵N-labeled ethanolamine headgroup (¹⁵N-PE) was introduced into living cells. biorxiv.orgrsc.org Using high-resolution LC-MS, researchers could track the distribution and conversion of the labeled PE. The distinct mass of the ¹⁵N atom allowed for the unambiguous detection of metabolites derived from the initial labeled precursor, distinguishing them from the much larger pool of endogenous (¹⁴N) lipids. rsc.org LC-MS/MS further enhances this by allowing for the specific fragmentation of the labeled parent ion, confirming that the ¹⁵N label is present in specific product ions and thus verifying the metabolic conversion pathway. biorxiv.org

Table 2: Example of Tracing ¹⁵N-Labeled Species with LC-MS

Labeled PrecursorMetabolic PathwayDetected Labeled MetaboliteAnalytical Significance
¹⁵N-EthanolamineKennedy Pathway¹⁵N-PhosphoethanolamineIntermediate in PE synthesis, traceable by its unique mass.
¹⁵N-EthanolamineKennedy Pathway¹⁵N-Phosphatidylethanolamine (PE)Confirms flux through the de novo PE synthesis pathway. biorxiv.org
¹⁵N-PEPhosphatidylserine Synthase 2 (PSS2)¹⁵N-Phosphatidylserine (PS)Demonstrates the conversion of PE to PS via base-exchange reaction.
¹⁵N-PEPEMT Pathway¹⁵N-Phosphatidyl-N-monomethylethanolamineTraces the stepwise methylation of PE in specific cellular compartments. rsc.org

Gas Chromatography/Combustion/Isotope-Ratio Mass Spectrometry (GC/C/IRMS) for Compound-Specific Nitrogen Isotope Analysis

GC/C/IRMS is a highly specialized technique used to determine the precise nitrogen isotope ratio (¹⁵N/¹⁴N) of individual compounds within a complex mixture. This method provides extremely accurate measurements of isotopic enrichment, which is critical for flux analysis and source tracking studies.

Research Findings: For a compound like ethanolamine to be analyzed by GC, it must first be converted into a volatile and thermally stable derivative. This is a critical step, as incomplete derivatization or the formation of multiple products can introduce isotopic fractionation, leading to inaccurate results. nih.gov Common methods used for similar polar compounds like amino acids include esterification followed by acetylation or trifluoroacetylation. nih.govucdavis.edu

Once derivatized, the sample is injected into the GC, where the individual compounds are separated. The separated compounds then flow into a high-temperature combustion reactor, where they are converted into simple gases (e.g., N₂, CO₂, H₂O). ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer, which measures the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N in the N₂ gas, allowing for a very precise calculation of the δ¹⁵N value for the parent compound. vliz.be This technique is so precise it can measure natural variations in isotope ratios as well as enrichment from labeling studies. nih.gov

Table 3: Workflow for GC/C/IRMS Analysis of Ethanolamine-¹⁵N

StageProcessDescription
1. Derivatization Chemical ReactionEthanolamine is reacted with a derivatizing agent (e.g., acetic anhydride (B1165640) and methanol) to form a volatile N-acetyl methyl ester derivative. ucdavis.eduucdavis.edu
2. Separation Gas Chromatography (GC)The derivatized sample is injected into the GC. The derivative of ethanolamine is separated from other compounds in the mixture based on its boiling point and interaction with the GC column.
3. Conversion CombustionThe separated derivative elutes from the GC column and enters a combustion furnace (typically >1000°C), where it is quantitatively combusted to N₂ gas. ucdavis.edu
4. Analysis Isotope Ratio MS (IRMS)The resulting N₂ gas is introduced into the IRMS. The mass spectrometer measures the precise ratio of masses 29 (¹⁵N¹⁴N) and 28 (¹⁴N¹⁴N) to determine the ¹⁵N enrichment. osti.gov

Integration of MS with Chemoselective Isotope Tags for Enhanced Detection

Chemoselective tagging is a strategy where a specific functional group in a class of molecules is targeted for chemical labeling. Using Ethanolamine-¹⁵N as a tagging reagent, rather than the analyte itself, allows for the targeted analysis of specific metabolite classes, such as those containing carboxylic acids.

Research Findings: In this approach, ¹⁵N-ethanolamine is used to derivatize metabolites containing a carboxyl group through an amidation reaction. nih.gov This process selectively attaches the ¹⁵N-ethanolamine tag to the target molecules. The introduction of the ¹⁵N isotope provides a unique mass signature that allows these tagged metabolites to be easily detected and distinguished by mass spectrometry from the complex background matrix. This strategy significantly improves the sensitivity and selectivity of the analysis. Furthermore, if a tag with a permanent charge is used, such as the related compound ¹⁵N-cholamine, it can dramatically enhance the ionization efficiency of the tagged metabolites in electrospray ionization MS, leading to substantial gains in detection sensitivity. ecut.edu.cnacs.org This approach effectively simplifies the metabolome by focusing only on the molecules that have been tagged, making subsequent MS analysis more targeted and robust. thermofisher.comnih.gov

Convergent Analytical Platforms: Combining NMR and MS Strengths

The ultimate goal in analytical science is often to gain a comprehensive understanding of a sample, which typically requires integrating data from multiple, complementary analytical platforms. The unique properties of Ethanolamine-¹⁵N and related compounds facilitate the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Implementation of "Smart Isotope Tags" for Complementary Data Acquisition

A "smart isotope tag" is a molecule designed to enable or enhance the detection of an analyte by two or more different analytical platforms simultaneously. ¹⁵N-labeled amino alcohols are prime examples of such tags.

Research Findings: The compound ¹⁵N-cholamine, structurally related to ethanolamine, has been developed as a "smart isotope tag" specifically for the integrated analysis of carboxyl-containing metabolites by both NMR and MS. ecut.edu.cnacs.orgnih.gov This tag possesses two key features:

An NMR-active nucleus (¹⁵N): The ¹⁵N label allows for detection via heteronuclear NMR experiments, such as the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This provides high-resolution spectra with reduced signal overlap compared to standard ¹H NMR. nih.gov

A permanent positive charge: The quaternary amine group in cholamine ensures a permanent positive charge, which dramatically increases ionization efficiency in positive-mode electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity. ecut.edu.cnacs.org

By tagging metabolites with this dual-purpose probe, the exact same molecules can be detected with high sensitivity and resolution by both NMR and MS, a significant challenge in metabolomics. acs.orgpurdue.edu

Strategies for Data Correlation and Validation Across Heterogeneous Spectroscopic Platforms

The use of smart isotope tags like ¹⁵N-cholamine provides a direct bridge between the data generated by NMR and MS, enabling robust cross-platform correlation and validation. ecut.edu.cnacs.org

Research Findings: The strategy relies on analyzing the same sample, tagged with a smart isotope tag, on both an NMR spectrometer and a mass spectrometer. The ¹⁵N label provides the crucial link. In the NMR experiment, each tagged metabolite produces a unique cross-peak in a ¹H-¹⁵N HSQC spectrum, defined by the chemical shifts of its ¹H and ¹⁵N nuclei. duke.edu In the MS experiment, the same tagged metabolite is identified by its unique mass-to-charge (m/z) ratio.

Because the same set of molecules is being detected by both techniques, a direct correlation can be established between the NMR chemical shifts and the MS m/z values. ecut.edu.cn This convergent approach is exceptionally powerful:

Validation of Identification: An unknown metabolite can be tentatively identified by its accurate mass from MS, and this identification can be confirmed by matching the chemical shifts of the tag's ¹H and ¹⁵N signals in the NMR spectrum to a known standard.

Complementary Information: NMR provides highly reproducible quantitative data and detailed structural information through J-couplings, while MS offers superior sensitivity and the ability to perform MS/MS fragmentation for further structural elucidation. duke.edunih.gov Combining these strengths provides a more complete and confident characterization of the metabolome than either technique could achieve alone.

Table 4: Complementary Data from NMR and MS using a ¹⁵N Smart Tag

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Synergy
Primary Measurement Chemical Shifts (δ) and Coupling Constants (J)Mass-to-Charge Ratio (m/z)Correlation of δ and m/z for the same molecule provides definitive identification. ecut.edu.cn
Detection Principle ¹⁵N nucleus interaction with a magnetic fieldMass of the ¹⁵N-tagged moleculeThe ¹⁵N isotope is the common element enabling detection on both platforms.
Key Strength High reproducibility, quantitative accuracy, detailed structural information. nih.govUnmatched sensitivity, accurate mass measurement, fragmentation capability (MS/MS). acs.orgMS finds the needles in the haystack; NMR characterizes their structure and quantity with high confidence.
Output Data 2D ¹H-¹⁵N HSQC spectrum showing unique peaks for each tagged metabolite.Mass spectrum showing unique m/z peaks for each tagged metabolite.A peak in the NMR spectrum can be directly mapped to a peak in the mass spectrum.

Broader Research Applications and Methodological Advancements

Applications in Systems Biology and Complex Biological Function Analysis

In systems biology, understanding the intricate network of molecular interactions is paramount. Ethanolamine-15N Hydrochloride is an invaluable tracer for mapping metabolic pathways and analyzing the dynamics of biological systems. As ethanolamine (B43304) is a precursor for the synthesis of phosphatidylethanolamine (B1630911), a key component of cell membranes, the ¹⁵N label allows researchers to follow its incorporation into these critical structures. sigmaaldrich.com

The use of this labeled compound extends to cell culture applications, where it can be introduced into media to study its effect on cellular processes like autophagy and its contribution to the endogenous phosphatidyl-ethanolamine pool. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can trace the ¹⁵N atom from the initial ethanolamine molecule through various metabolic intermediates and into final macromolecular structures. This provides a quantitative understanding of metabolic flux and pathway regulation, which is essential for analyzing complex biological functions and disease states. Furthermore, its role as a reagent in atomic force microscopy highlights its utility in studying molecular interactions and adhesion forces, which are fundamental aspects of cellular biology. sigmaaldrich.com

Below is a table summarizing key applications in this area:

Table 1: Applications of this compound in Systems Biology

Application Area Research Focus Technique
Metabolic Flux Analysis Tracing the incorporation of nitrogen from ethanolamine into phospholipids (B1166683) and other metabolites. Mass Spectrometry, NMR
Cell Culture Studies Investigating the role of ethanolamine in processes like autophagy and membrane biogenesis. Isotope Labeling
Molecular Interaction Studying adhesion forces and molecular bonds in biological systems. Atomic Force Microscopy

| Protein & Nucleic Acid Isolation | Aiding in the preparation of biological samples for analysis. sigmaaldrich.com | Reagent-based purification |

Role in Studying Microbial Metabolism and Nutrient Utilization (e.g., Salmonella enterica ethanolamine utilization)

Ethanolamine is an abundant nutrient source in the mammalian gut, derived from the breakdown of host and microbial membrane lipids. nih.gov Certain pathogenic bacteria, such as Salmonella enterica, have evolved specific pathways to utilize ethanolamine as a source of carbon and nitrogen, giving them a competitive advantage over the native microbiota, particularly in inflamed environments. nih.govnih.govnih.gov The study of this process is crucial for understanding bacterial pathogenesis.

This compound is instrumental in dissecting the microbial metabolism of this compound. By providing ¹⁵N-labeled ethanolamine as the sole nitrogen source, researchers can precisely track how Salmonella assimilates the nitrogen atom. nih.gov The ethanolamine utilization (eut) operon in Salmonella encodes the necessary enzymes for this process, including the key enzyme ethanolamine ammonia-lyase, which breaks down ethanolamine into acetaldehyde and ammonia. nih.govresearchgate.net The ¹⁵N label allows for the unambiguous tracking of the nitrogen from ethanolamine to ammonia and its subsequent incorporation into central nitrogen metabolism, such as the synthesis of amino acids like glutamine and glutamate. mdpi.com This provides direct evidence of nutrient assimilation and helps quantify its contribution to pathogen growth and proliferation within a host. nih.govnih.gov

Detailed findings from studies on Salmonella have shown that its ability to respire ethanolamine, using tetrathionate as an electron acceptor in the inflamed gut, confers a significant growth advantage. nih.gov Using this compound in such studies allows for the direct measurement of nitrogen flow and confirms that the pathogen is actively catabolizing this host-derived nutrient to support its expansion.

Table 2: Key Genes in Salmonella enterica Ethanolamine Utilization (eut Operon)

Gene(s) Encoded Protein/Function Role in Metabolism
eutBC Ethanolamine ammonia-lyase Catalyzes the cleavage of ethanolamine into acetaldehyde and ammonia. researchgate.net
eutE Acetaldehyde dehydrogenase Converts acetaldehyde to acetyl-CoA, a central metabolic intermediate. researchgate.net
eutD Phosphotransacetylase Converts acetyl-CoA to acetyl-phosphate. researchgate.net
eutG Alcohol dehydrogenase Reduces acetaldehyde to ethanol. researchgate.net

| eutSMNLK | Microcompartment shell proteins | Form a protein shell to sequester the toxic acetaldehyde intermediate. researchgate.net |

Mechanistic Enzymology and Chemical Reaction Investigations (e.g., amine reactivity, enzymatic catalysis)

Isotope labeling is a cornerstone of mechanistic enzymology. This compound enables detailed investigations into the catalytic mechanisms of enzymes that process ethanolamine or similar amine-containing substrates. A prime example is ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme that catalyzes the rearrangement of amino alcohols. nih.gov

By using ¹⁵N-labeled ethanolamine, researchers can follow the fate of the amino group throughout the catalytic cycle. This can help answer fundamental questions about the reaction mechanism, such as the timing of carbon-nitrogen bond cleavage and the nature of enzyme-bound intermediates. For instance, kinetic isotope effect (KIE) studies using ¹⁵N can reveal whether C-N bond breaking is a rate-limiting step in the reaction.

Beyond specific enzymes, this compound is useful for broader investigations into amine reactivity. Amines are a fundamental functional group in organic chemistry, participating in reactions like nucleophilic substitution and reductive amination. nih.govyoutube.comyoutube.com Using the ¹⁵N-labeled compound allows chemists to track the nitrogen atom in complex reaction pathways, helping to elucidate mechanisms and identify transient intermediates. This is particularly valuable in fields like biocatalysis, where amine dehydrogenases are used for the asymmetric synthesis of chiral amines from carbonyl compounds. nih.gov

Table 3: Use of ¹⁵N Labeling in Mechanistic Studies

Area of Investigation Research Question Information Gained from ¹⁵N Label
Enzymatic Catalysis Is C-N bond cleavage the rate-determining step? Measurement of kinetic isotope effects.
Reaction Pathways What is the fate of the amino group in a multi-step reaction? Identification of ¹⁵N in intermediates and final products.
Amine Reactivity How does the amine participate as a nucleophile? Tracking the covalent attachment of the ¹⁵N-containing group to a substrate.

| Biocatalysis | What is the stereoselectivity of an amine dehydrogenase? | Analysis of the chiral product containing the ¹⁵N label. nih.gov |

Utilization in the Synthesis of Advanced Chemical Intermediates and Materials

Ethanolamine hydrochloride is a versatile and economically important chemical intermediate. medchemexpress.com It serves as a raw material in the production of a wide array of chemicals and materials, including surfactants, detergents, emulsifiers, pharmaceuticals, corrosion inhibitors, and agricultural chemicals. medchemexpress.comwikipedia.orgchemimpex.com

The use of this compound allows for the synthesis of ¹⁵N-labeled versions of these advanced materials. This isotopic labeling is highly valuable for research and development purposes. For example:

In pharmaceuticals , a ¹⁵N-labeled drug molecule can be used in metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile without the use of radioactive isotopes.

In agrochemicals , a labeled herbicide or pesticide allows for environmental fate studies, tracking its persistence and degradation in soil and water systems.

In materials science , ¹⁵N labeling can help in studying the degradation mechanisms of polymers or corrosion inhibitors, providing insights into their long-term stability and performance.

The synthesis process generally involves reacting this compound with other precursors. For example, it can be used to produce labeled ethylenediaminetetraacetic acid (EDTA), a widely used chelating agent, or labeled diethanolamine. medchemexpress.com The presence of the ¹⁵N atom provides a unique spectroscopic handle for tracking these molecules in various applications.

Table 4: Chemical Intermediates and Materials Derived from Ethanolamine Hydrochloride

Product Category Specific Examples Application
Surfactants & Detergents Anionic surfactants Household and industrial cleaning products. medchemexpress.com
Chelating Agents Ethylenediaminetetraacetic acid (EDTA) Industrial processes, cleaning agents. medchemexpress.com
Pharmaceuticals Active pharmaceutical ingredients, emulsifiers Drug formulations, medications. wikipedia.orgchemimpex.com
Agrochemicals Dispersing agents Enhancing the effectiveness of agricultural products. medchemexpress.com

| Corrosion Inhibitors | Amine-based inhibitors | Protecting metals in industrial settings, gas purification. medchemexpress.comwikipedia.org |

Future Perspectives and Emerging Directions in Ethanolamine 15n Hydrochloride Research

Development of Novel 15N-Probes for Uncharted Metabolic Spaces

The utility of Ethanolamine-15N Hydrochloride extends beyond its direct use as a tracer. Its labeled nitrogen atom provides a unique starting point for the chemical synthesis of more complex and targeted 15N-probes. These novel probes are being designed to investigate "uncharted metabolic spaces"—areas of metabolism that are currently poorly understood or inaccessible with existing tools.

Future research will likely focus on incorporating the 15N-labeled ethanolamine (B43304) motif into larger molecules that mimic natural substrates for specific enzymes or transporters. This strategy allows for activity-based metabolic profiling, where the probe is selectively taken up or modified by its target, enabling researchers to track the flow of nitrogen through specific, low-abundance pathways. For example, derivatizing this compound could yield probes to explore the metabolism of ethanolamine plasmalogens, a class of lipids crucial for neuronal and cardiac function whose metabolic regulation is not fully elucidated. By tracking the incorporation of 15N from these bespoke probes, scientists can map new metabolic connections and identify novel enzymatic activities. alfa-chemistry.comnih.gov

Integration with Multi-Omics Data for Holistic Biological Understanding

A significant frontier in biological research is the integration of multiple 'omics' datasets to build comprehensive models of cellular processes. nih.govnih.govresearchgate.net Isotopic tracing studies using this compound provide a dynamic view of metabolic flux, which is a critical layer of biological regulation. When combined with genomics, transcriptomics, and proteomics, this metabolic data can lead to a more holistic understanding of biological systems. nih.govmdpi.com

For instance, a decrease in the incorporation of 15N from ethanolamine into phospholipids (B1166683) (a metabolomics finding) could be correlated with a downregulation of specific genes identified through transcriptomics (e.g., enzymes in the Kennedy pathway) and a corresponding decrease in the abundance of those enzymes measured by proteomics. This multi-omics approach allows researchers to connect genetic information to functional metabolic output, revealing how cells remodel their nitrogen metabolism in response to environmental cues or disease states. researchgate.netbiorxiv.org This integrated analysis is crucial for understanding complex diseases where metabolic reprogramming is a key feature, such as cancer or metabolic syndrome.

Table 1: Illustrative Example of a Multi-Omics Integration Strategy

Omics Layer Data Generated Example Finding Integrated Insight
Metabolomics (¹⁵N-Tracing) ¹⁵N-enrichment in downstream metabolites Reduced incorporation of ¹⁵N from Ethanolamine-15N into Phosphatidylethanolamine (B1630911). A key metabolic pathway is functionally impaired.
Transcriptomics (RNA-Seq) Gene expression levels Downregulation of the CTP:phosphoethanolamine cytidylyltransferase (PCYT2) gene. The impairment is linked to reduced expression of a critical enzyme.
Proteomics (Mass Spec) Protein abundance levels Lower abundance of the PCYT2 enzyme. The reduced gene expression translates to lower protein levels.
Genomics (Sequencing) DNA sequence variants Identification of a mutation in the promoter region of the PCYT2 gene. The underlying cause may be a genetic variant affecting gene transcription.

Advancements in High-Throughput Isotopic Analysis for Large-Scale Metabolomic Studies

The scope and scale of metabolomic studies are often limited by the throughput of analytical instrumentation. Recent and future advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are set to overcome these limitations, enabling large-scale isotopic analysis. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry has significantly reduced analysis times, allowing for the processing of hundreds or thousands of samples in a single study. nih.gov Methods are being developed to perform rapid, quantitative analyses of 15N-labeled compounds in various biological matrices, from cell extracts to biofluids. nih.gov These high-throughput methods are essential for population-level metabolomics and for screening large libraries of compounds to identify those that perturb nitrogen metabolism. Such advancements will allow researchers to use this compound in studies with larger cohorts, increasing the statistical power to detect subtle metabolic changes associated with disease.

Table 2: Comparison of Analytical Techniques for Isotopic Analysis

Technique Key Advantages for ¹⁵N Studies Throughput Emerging Advancements
GC-MS High chromatographic resolution for volatile compounds. Moderate Two-dimensional GC for enhanced separation.
LC-MS/MS Versatile for a wide range of metabolites, high sensitivity. High UHPLC systems, faster scanning mass analyzers. nih.gov
Flow Injection-MS Very rapid analysis without chromatographic separation. Very High Integration with automated sample preparation.
NMR Spectroscopy Provides structural information and position-specific labeling data. nih.gov Low Cryogenic probes for increased sensitivity, automated data analysis.

Refinement of Data Processing and Bioinformatic Tools for 15N-Isotopic Data Interpretation

The vast and complex datasets generated by high-throughput isotopic analysis require sophisticated bioinformatic tools for processing and interpretation. springernature.com A key challenge in 15N-labeling studies is the complexity of data analysis compared to more common 13C-labeling experiments. The mass difference in 15N-labeled peptides or metabolites varies depending on the number of nitrogen atoms, making automated identification more difficult. frontiersin.org

Future developments will focus on creating more powerful and user-friendly software capable of handling large 15N datasets. frontiersin.orgbiorxiv.org Key areas of refinement include:

Automated Isotope Correction: Algorithms that accurately correct for the natural abundance of 15N and other isotopes are crucial for precise quantification.

Metabolic Flux Analysis (MFA) Software: More advanced MFA tools are needed to model the complex, interconnected networks of nitrogen metabolism and calculate reaction rates.

Data Visualization: Tools that can map isotopic enrichment data onto metabolic pathways in an intuitive and interactive way will be essential for generating new hypotheses.

Machine Learning: The application of machine learning and artificial intelligence will help identify complex patterns in isotopic data that are not apparent through traditional statistical methods, linking specific labeling patterns to cellular phenotypes.

Software like MAVEN is already used to determine isotopologue distributions and correct for natural isotope abundance, but the growing complexity of experiments necessitates continuous improvement and development of new platforms. nih.gov

Potential for Expanding Mechanistic Studies into Diverse Biological Contexts

While this compound is primarily used to trace phospholipid and amino acid metabolism, its potential applications span a wide range of biological contexts that are ripe for exploration. The ability to track nitrogen flow provides a unique window into the metabolic adaptations of cells and organisms in various states of health and disease.

Future mechanistic studies could leverage this tracer to investigate:

Neurobiology: To study the turnover of ethanolamine-containing phospholipids and neurotransmitters in models of neurodegenerative diseases.

Immunology: To understand how immune cells redirect nitrogen metabolism to support proliferation and effector functions during an immune response.

Plant Science: To trace the uptake and assimilation of nitrogen from ethanolamine-based sources in soil, which has implications for agriculture and ecology. alfa-chemistry.com

Microbiology: To explore the unique pathways of nitrogen metabolism in pathogenic bacteria or within the complex ecosystem of the gut microbiome, potentially identifying new targets for antibiotics.

By expanding the use of this compound into these diverse fields, researchers can uncover fundamental biological mechanisms and open new avenues for therapeutic intervention.

Q & A

Q. How can the conformational equilibria of ethanolamine-15N hydrochloride in solution be experimentally determined?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines for hydrochlorides, including wearing protective gloves, respiratory filters for aerosol exposure, and isolating the compound from reactive substances. Implement rigorous hygiene measures (e.g., handwashing after handling) and ensure proper ventilation to mitigate inhalation risks .

Q. How can isotopic purity (≥98 atom % 15N) of this compound be validated?

Methodological Answer: Employ mass spectrometry (MS) or nuclear magnetic resonance (15N NMR) to quantify isotopic enrichment. Cross-reference with certified reference materials and validate using calibration curves from standards with known 15N concentrations .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer: Use factorial design to isolate variables (e.g., temperature, ionic strength, pH). Conduct accelerated stability studies with HPLC-MS to monitor degradation products. Compare results against controlled buffer systems (e.g., phosphate vs. citrate buffers) to identify pH-dependent degradation pathways .

Q. How does the 15N isotope influence the vibrational modes of ethanolamine hydrochloride in spectroscopic studies?

Methodological Answer: Perform density functional theory (DFT) calculations to model isotopic shifts in infrared (IR) and Raman spectra. Validate experimentally using isotope-edited spectroscopy, focusing on N-H bending and stretching modes. Compare with non-isotopic analogs to isolate 15N-specific effects .

Q. What advanced techniques optimize the synthesis of this compound with minimal isotopic dilution?

Methodological Answer: Utilize Schlenk-line techniques under inert atmospheres to prevent contamination. Employ 15N-labeled ammonia or nitro precursors in reductive amination steps. Monitor reaction intermediates via in situ FTIR or LC-MS to ensure isotopic fidelity during quaternization and hydrochloride formation .

Methodological Challenges & Solutions

Q. How can researchers address batch-to-batch variability in this compound’s hygroscopicity?

Methodological Answer: Implement controlled lyophilization protocols with residual moisture analysis (Karl Fischer titration). Characterize crystalline structure via X-ray diffraction (XRD) and correlate with hygroscopicity data. Use inert packaging (e.g., argon-filled vials) for long-term storage .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 data. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests, respectively .

Data Interpretation & Reproducibility

Q. How should researchers interpret conflicting NMR coupling constants for this compound across solvents?

Methodological Answer: Reconcile discrepancies by standardizing solvent dielectric constants and accounting for hydrogen-bonding interactions. Use molecular dynamics simulations to model solvent effects on rotamer populations. Publish raw coupling constants and solvent purity data to enhance reproducibility .

Q. What validation criteria ensure reproducibility in bioanalytical assays for this compound metabolites?

Methodological Answer: Adhere to FDA bioanalytical guidelines:

  • Establish linearity (R² ≥ 0.99) over a 3-log concentration range.
  • Validate precision (CV ≤ 15%) and accuracy (85–115% recovery).
  • Include isotope dilution internal standards (e.g., 13C-labeled analogs) to correct for matrix effects in LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.